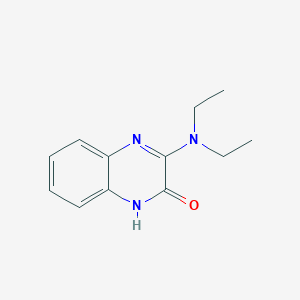

3-(diethylamino)quinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

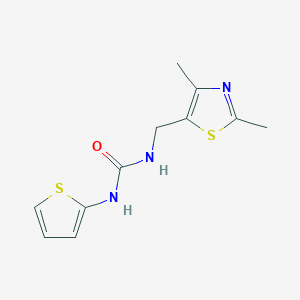

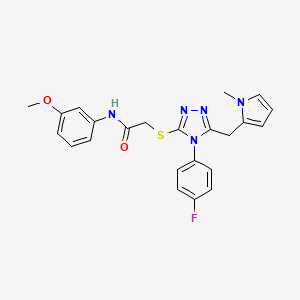

“3-(diethylamino)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H15N3O . It contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .

Synthesis Analysis

The synthesis of “this compound” has been a subject of research in recent years . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several features. It includes a total of 32 bonds, with 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied, with a focus on the radical three-component cascade reaction of quinoxalin-2(1H)-one derivatives at the C3 position . These reactions have been categorized and discussed based on the kind of radical types involved .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 217.27 and its empirical formula of C12H15N3O . Its photophysical properties have been studied, particularly in comparison with those of coumarins, their oxygenated counterparts .

Aplicaciones Científicas De Investigación

Metal-Free C3-Alkoxycarbonylation

A practical protocol for the preparation of quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates or acyl hydrazines under metal- and base-free conditions was developed. This process, which utilizes K2S2O8 as an oxidant, offers an efficient route to synthesize various quinoxaline-3-carbonyl compounds with yields ranging from 63% to 92% (Xie et al., 2019).

Visible-Light-Induced C–H/C–H Cross-Dehydrogenative-Coupling

A metal-free, visible-light-promoted method enables the synthesis of 3-oxyalkylated quinoxalin-2(1H)-ones at room temperature. This transformation, catalyzed by Rose Bengal, provides an efficient and simple method to access various 3-oxyalkylated quinoxalin-2(1H)-ones with moderate to good yields (Wei et al., 2018).

Acid-Promoted Direct C–H Carbamoylation

A concise and practical direct amidation at the C-3 position of quinoxalin-2(1H)-ones through acid-promoted carbamoylation with isocyanide in water was described. This green and efficient strategy provides a novel approach for constructing 3-carbamoylquinoxalin-2(1H)-one derivatives suitable for drug-like structure synthesis (Li et al., 2022).

Synthesis and Functionalization Review

A review covering the synthesis and C–H bond functionalization of quinoxalin-2(1H)-one from 2008 to 2020 highlights its importance in creating antimicrobial, anticancer, antithrombotic agents, and protein kinase inhibitors. This comprehensive overview emphasizes selective C–H bond functionalization at the C-3 position, including arylation, amination, acylation, and more (Ghosh & Das, 2020).

Transition-Metal-Free C3-Amidation

A practical synthetic route for 3-amidated quinoxalin-2(1H)-ones was developed using direct oxidative amidation with amidates and Selectfluor as a mild oxidant. This protocol features mild conditions and broad substrate scope, providing good to excellent yields (Yuan et al., 2019).

Direcciones Futuras

The future directions of research on “3-(diethylamino)quinoxalin-2(1H)-one” include further exploration of its C-3 functionalization, as this has recently emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Mecanismo De Acción

Target of Action

The primary targets of 3-(diethylamino)quinoxalin-2(1H)-one are the C–H bonds in biological molecules . The compound has been shown to have diverse biological activities and chemical properties, which are largely due to its ability to directly functionalize these bonds .

Mode of Action

This compound interacts with its targets through a process known as C–H bond activation . This involves the compound attaching to the C–H bond, causing it to break and form new bonds. This can result in various changes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Biochemical Pathways

The activation of C–H bonds by this compound affects several biochemical pathways. These include the pathways involved in the synthesis of various biological molecules, as the compound can introduce new functional groups into these molecules . The downstream effects of these changes can be diverse, depending on the specific molecules and pathways involved.

Pharmacokinetics

The compound’s ability to directly functionalize c–h bonds suggests that it may have good bioavailability, as this property could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its ability to modify biological molecules through C–H bond activation . This can result in changes to the structure and function of these molecules, which can in turn affect various cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to activate C–H bonds can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .

Propiedades

IUPAC Name |

3-(diethylamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXDYUZYHZDPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)

![4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2638678.png)

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)